Cas no 2361769-22-2 (1-(1-Oxo-2-propen-1-yl)-N-[3-(1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide)

1-(1-Oxo-2-propen-1-yl)-N-[3-(1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide is a specialized organic compound featuring a piperidinecarboxamide core functionalized with a propenoyl group and a pyrazole-containing propyl side chain. Its structural design offers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of the pyrazole moiety enhances binding affinity to target proteins, while the acrylamide group may facilitate covalent interactions with nucleophilic residues. This compound's well-defined synthetic route and high purity make it suitable for research applications in drug discovery and biochemical studies. Its balanced lipophilicity and molecular weight suggest favorable pharmacokinetic properties for further derivatization.
1-(1-Oxo-2-propen-1-yl)-N-[3-(1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide structure
2361769-22-2 structure
Product name:1-(1-Oxo-2-propen-1-yl)-N-[3-(1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide
CAS No:2361769-22-2
MF:C15H22N4O2
MW:290.360783100128
CID:5413820
PubChem ID:145904602

1-(1-Oxo-2-propen-1-yl)-N-[3-(1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(prop-2-enoyl)-N-[3-(1H-pyrazol-4-yl)propyl]piperidine-4-carboxamide
    • Z3371086878
    • EN300-26579032
    • 2361769-22-2
    • 1-(1-Oxo-2-propen-1-yl)-N-[3-(1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide
    • Inchi: 1S/C15H22N4O2/c1-2-14(20)19-8-5-13(6-9-19)15(21)16-7-3-4-12-10-17-18-11-12/h2,10-11,13H,1,3-9H2,(H,16,21)(H,17,18)
    • InChI Key: CIDJJOGUZYDVHF-UHFFFAOYSA-N
    • SMILES: N1(C(=O)C=C)CCC(C(NCCCC2=CNN=C2)=O)CC1

Computed Properties

  • Exact Mass: 290.17427596g/mol
  • Monoisotopic Mass: 290.17427596g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 78.1Ų

Experimental Properties

  • Density: 1.181±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 634.4±54.0 °C(Predicted)
  • pka: 14.71±0.50(Predicted)

1-(1-Oxo-2-propen-1-yl)-N-[3-(1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26579032-0.05g
1-(prop-2-enoyl)-N-[3-(1H-pyrazol-4-yl)propyl]piperidine-4-carboxamide
2361769-22-2 95.0%
0.05g
$246.0 2025-03-20

1-(1-Oxo-2-propen-1-yl)-N-[3-(1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide Related Literature

Additional information on 1-(1-Oxo-2-propen-1-yl)-N-[3-(1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide

1-(1-Oxo-2-propen-1-yl)-N-[3-(1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide: A Comprehensive Overview

The compound with CAS No 2361769-22-2, known as 1-(1-Oxo-2-propen-1-yl)-N-[3-(1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features, which include a pyrazole ring, a piperidine ring, and an oxo group. These elements contribute to its potential as a therapeutic agent, particularly in the context of targeting specific biological pathways.

Recent studies have highlighted the bioisosteric potential of this compound, suggesting that it may serve as a promising lead for the development of novel drugs. The pyrazole moiety is known for its ability to interact with various biological targets, including protein kinases and G-protein coupled receptors (GPCRs). This makes it a valuable component in the design of drugs targeting conditions such as cancer, inflammation, and neurodegenerative diseases.

The piperidine ring in this compound adds further complexity to its structure, enhancing its ability to form hydrogen bonds and interact with biomolecules. This structural feature is particularly advantageous in drug design, as it can improve the compound's bioavailability and pharmacokinetic properties. Recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with potential biological targets, providing insights into its mechanism of action.

One of the most exciting aspects of this compound is its modular design, which allows for easy modification to optimize its properties. For instance, substituents on the pyrazole ring can be altered to enhance selectivity or potency. Similarly, modifications to the piperidine ring can influence the compound's solubility and stability. These features make it a versatile platform for drug discovery efforts.

Emerging research has also explored the potential of this compound as a multi-target drug, capable of modulating multiple pathways simultaneously. This approach is particularly promising in the treatment of complex diseases such as cancer, where targeting a single pathway may not be sufficient. By leveraging its unique structure, this compound could potentially inhibit key enzymes or receptors involved in disease progression.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The incorporation of the oxo group into the structure is typically achieved via oxidation or coupling reactions, while the assembly of the pyrazole and piperidine rings involves traditional cyclization techniques. The development of efficient synthetic routes has been a focus of recent research, with efforts aimed at improving yield and scalability.

The pharmacological profile of this compound has been extensively studied in vitro and in vivo models. Early results indicate that it exhibits potent activity against various disease-relevant targets, including kinases and proteases. Furthermore, preliminary toxicity studies suggest that it has a favorable safety profile, making it a strong candidate for further preclinical development.

Looking ahead, the future of this compound lies in its potential to be developed into a clinically relevant drug. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to explore its therapeutic applications further. With ongoing research focusing on optimizing its efficacy and safety, this compound represents a promising avenue for advancing modern medicine.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd